molecular formula C15H9Cl3N4O2 B15340287 1-(2,4-Dichlorophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylic acid (2-chlorophenyl)amide

1-(2,4-Dichlorophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylic acid (2-chlorophenyl)amide

Cat. No.: B15340287
M. Wt: 383.6 g/mol
InChI Key: OTJMFXRDZXEPRL-UHFFFAOYSA-N
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Description

The compound "1-(2,4-Dichlorophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylic acid (2-chlorophenyl)amide" is a triazole derivative featuring a 1,2,4-triazole core substituted at three key positions:

  • Position 1: A 2,4-dichlorophenyl group, contributing electron-withdrawing effects and steric bulk.
  • Position 3: A carboxylic acid (2-chlorophenyl)amide group, enabling hydrogen bonding and modulating lipophilicity.
  • Position 5: A keto group, stabilizing the triazole ring through conjugation.

The presence of multiple chlorine atoms enhances stability and bioavailability by reducing metabolic degradation .

Properties

Molecular Formula

C15H9Cl3N4O2

Molecular Weight

383.6 g/mol

IUPAC Name

N-(2-chlorophenyl)-1-(2,4-dichlorophenyl)-5-oxo-4H-1,2,4-triazole-3-carboxamide

InChI

InChI=1S/C15H9Cl3N4O2/c16-8-5-6-12(10(18)7-8)22-15(24)20-13(21-22)14(23)19-11-4-2-1-3-9(11)17/h1-7H,(H,19,23)(H,20,21,24)

InChI Key

OTJMFXRDZXEPRL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=NN(C(=O)N2)C3=C(C=C(C=C3)Cl)Cl)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 1-(2,4-Dichlorophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylic acid (2-chlorophenyl)amide typically involves multiple steps One common synthetic route includes the reaction of 2,4-dichlorophenylhydrazine with ethyl acetoacetate to form the intermediate compound This intermediate is then cyclized to form the triazole ring

Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency. The use of continuous flow reactors and other advanced techniques can also be employed to scale up the production process.

Chemical Reactions Analysis

1-(2,4-Dichlorophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylic acid (2-chlorophenyl)amide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the 2-chlorophenyl group can be replaced with other substituents.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(2,4-Dichlorophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylic acid (2-chlorophenyl)amide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: Research is being conducted to explore its potential as a therapeutic agent for treating various diseases, including cancer and inflammatory conditions.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2,4-Dichlorophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylic acid (2-chlorophenyl)amide involves its interaction with specific molecular targets. The triazole ring in the compound can form stable complexes with metal ions, which can inhibit the activity of certain enzymes. Additionally, the compound can interact with proteins and other biomolecules through hydrogen bonding and hydrophobic interactions, affecting their function and activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional differences between the target compound and related triazole derivatives:

Compound Name Position 1 Substituent Position 3 Substituent Key Functional Groups Reported Use/Activity
Target Compound 2,4-Dichlorophenyl (2-Chlorophenyl)amide Triazole, Carboxamide, Keto Hypothesized antifungal/pesticide
1-(2,4-Dichlorophenyl)-2,5-dihydro-N,N-dimethyl-5-oxo-1H-1,2,4-triazole-3-carboxamide () 2,4-Dichlorophenyl N,N-Dimethyl carboxamide Triazole, Carboxamide, Keto Undisclosed (structural analog)
Etaconazole () 2,4-Dichlorophenyl Ethyl-1,3-dioxolane methyl Triazole, Dioxolane Agricultural fungicide
Propiconazole () 2,4-Dichlorophenyl Propyl-1,3-dioxolane methyl Triazole, Dioxolane Agricultural fungicide
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde () N/A (Pyrazole core) Trifluoromethyl, Sulfanyl Pyrazole, Trifluoromethyl Undisclosed (heterocycle contrast)

Key Structural and Functional Insights:

Etaconazole and propiconazole () feature bulky dioxolane groups at Position 3, improving membrane permeability and environmental stability, critical for fungicidal activity.

Role of Halogenation :

  • The 2,4-dichlorophenyl group (common in all triazoles here) enhances resistance to oxidative degradation and may improve binding to cytochrome P450 enzymes, a mechanism seen in azole antifungals.

Core Heterocycle Comparison :

  • The pyrazole derivative in highlights how core heterocycle changes (triazole vs. pyrazole) alter electronic properties. Pyrazoles with sulfanyl/trifluoromethyl groups may exhibit distinct reactivity or toxicity profiles.

Biological Activity

1-(2,4-Dichlorophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylic acid (2-chlorophenyl)amide is a compound of significant interest due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the molecular formula C11H10Cl2N4O2C_{11}H_{10}Cl_2N_4O_2 and a molecular weight of 301.13 g/mol . Its structure features a triazole ring, which is known for conferring various biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer properties of triazole derivatives. For instance, compounds similar to 1-(2,4-Dichlorophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole have shown promising results against various cancer cell lines. A notable study found that certain triazole derivatives exhibited IC50 values in the low micromolar range against colon carcinoma HCT-116 cells .

Table 1: Summary of Anticancer Activities

CompoundCell LineIC50 (μM)
1-(2,4-Dichlorophenyl)-triazole derivativeHCT-1166.2
Other triazole derivativesT47D27.3

Antifungal Activity

The compound's structural features suggest potential antifungal activity. Research on related compounds has demonstrated their effectiveness against various phytopathogenic fungi. A study showed that certain triazoles inhibited mycelial growth of fungi at moderate to excellent rates .

The mechanism by which 1-(2,4-Dichlorophenyl)-triazole derivatives exert their biological effects often involves the inhibition of key metabolic pathways in target organisms. For example, the carbonyl oxygen in these compounds can form hydrogen bonds with critical amino acids in enzymes involved in cellular metabolism . This interaction can disrupt normal cellular functions and lead to cell death in cancerous and fungal cells.

Case Studies

Several case studies have documented the biological activity of triazole derivatives:

  • Colon Cancer Study : In vitro tests demonstrated that a derivative similar to our compound inhibited the proliferation of HCT-116 cells with an IC50 value of 6.2 μM. The study suggested that structural modifications could enhance potency.
  • Fungal Inhibition : A series of triazole derivatives were tested against seven phytopathogenic fungi. The results indicated that specific substitutions on the triazole ring significantly increased antifungal efficacy compared to standard treatments .

Q & A

Q. What synthetic methodologies are recommended for preparing this compound, and how can reaction yields be optimized?

Methodological Answer: The synthesis of this triazole-carboxylic acid derivative can be approached via cyclocondensation of appropriate precursors. A general protocol involves refluxing intermediates (e.g., 2,4-dichlorophenylamine and 2-chlorophenylamide derivatives) with sodium acetate in acetic acid, followed by recrystallization from DMF/acetic acid mixtures to purify the product . To optimize yields, employ Design of Experiments (DoE) to systematically evaluate variables like temperature, solvent ratio, catalyst concentration, and reaction time. For example, a fractional factorial design can identify critical parameters (e.g., optimal temperature range: 80–100°C) while minimizing experimental runs .

Q. Example Table: Reaction Optimization Variables

VariableRange TestedOptimal ConditionYield Improvement
Temperature60°C – 120°C95°C+25%
Catalyst Loading0.1 – 0.3 mol%0.2 mol%+15%
Reaction Time3 – 8 hours5 hours+10%

Q. Which analytical techniques are most effective for confirming structural integrity and purity?

Methodological Answer: Combine multiple spectroscopic and chromatographic methods:

  • NMR Spectroscopy : Use 1^1H and 13^13C NMR to confirm substituent positions and verify the absence of unreacted precursors. For example, the carbonyl peak (C=O) typically appears at ~170–175 ppm in 13^13C NMR .
  • IR Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1680–1720 cm1^{-1}, N-H bend at ~1500 cm1^{-1}) .
  • HPLC-MS : Quantify purity (>95%) and detect trace impurities using reverse-phase C18 columns with acetonitrile/water gradients .

Q. Example Table: Key Spectral Signatures

TechniqueFunctional GroupExpected Signal
1^1H NMRTriazole NHδ 10.2–11.5 ppm (broad singlet)
IRCarboxylic Acid C=O1680–1720 cm1^{-1} (strong)
HPLC-MSMolecular Ion[M+H]+^+ at m/z 422.2 (calculated)

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

Methodological Answer: Integrate quantum chemical calculations (e.g., DFT for electronic structure analysis) and molecular docking to predict interactions with biological targets (e.g., enzyme active sites). For example:

  • Use ICReDD’s reaction path search methods to simulate substituent effects on electronic properties (e.g., HOMO-LUMO gaps) .
  • Validate predictions via synthesis and in vitro assays. A feedback loop between computational predictions (e.g., binding affinity scores) and experimental IC50_{50} values can refine derivative selection .

Q. Example Table: Computed vs. Experimental Data

Derivative SubstituentPredicted ΔG (kcal/mol)Experimental IC50_{50} (μM)
-NO2_2-8.212.3 ± 1.5
-OCH3_3-6.728.9 ± 2.1

Q. How should researchers resolve contradictions in spectroscopic data during characterization?

Methodological Answer: Contradictions (e.g., unexpected NMR splitting or IR peak shifts) often arise from conformational flexibility or impurities. Address these by:

  • 2D NMR Techniques : Use HSQC and HMBC to resolve ambiguous proton-carbon correlations .
  • X-ray Crystallography : Confirm solid-state structure if solution-phase data is inconsistent .
  • Replicate Synthesis : Eliminate batch-specific anomalies by repeating reactions under identical conditions .

Example Workflow:

Re-isolate and re-analyze the compound.

Compare with literature data for analogous triazole derivatives .

Cross-validate using orthogonal methods (e.g., mass spectrometry for molecular weight confirmation) .

Q. What strategies are recommended for assessing the compound’s stability under varying storage conditions?

Methodological Answer: Conduct accelerated stability studies using ICH guidelines:

  • Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light. Monitor degradation via HPLC at intervals (0, 7, 14 days) .
  • Identify Degradants : Use LC-MS/MS to characterize breakdown products (e.g., hydrolysis of the amide bond yielding carboxylic acid and aniline derivatives) .

Q. Example Table: Stability Under Stress Conditions

ConditionTime (Days)% DegradationMajor Degradant
60°C, Dry148.5%Dechlorinated derivative
40°C, 75% RH1412.3%Hydrolyzed amide
UV Light (300 nm)75.1%Oxidized triazole ring

Q. How can researchers optimize solvent systems for efficient crystallization?

Methodological Answer: Screen solvent combinations (e.g., DMF/water, ethanol/ethyl acetate) using phase diagrams to identify solubility thresholds. For polar triazole derivatives, mixed solvents with high dielectric constants (e.g., DMF/water) often yield high-purity crystals. Monitor crystal growth via polarized light microscopy and compare XRD patterns to simulated data .

Q. Example Table: Solvent Screening Results

Solvent SystemSolubility (mg/mL)Crystal QualityPurity (%)
DMF/Water (1:3)15.2Needles98.5
Ethanol/EA (1:1)8.7Plates97.2

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

Methodological Answer: Prioritize target-specific assays based on structural analogs:

  • Antimicrobial Activity : Broth microdilution (CLSI guidelines) against Gram-positive/negative strains .
  • Enzyme Inhibition : Fluorescence-based assays (e.g., protease or kinase targets) with positive controls .
  • Cytotoxicity : MTT assay on human cell lines (e.g., HEK293) to establish IC50_{50} values .

Q. Example Table: Preliminary Bioactivity Data

Assay TypeTargetResult (IC50_{50})
AntimicrobialS. aureus32 μg/mL
Kinase InhibitionEGFR0.45 μM
CytotoxicityHEK293>100 μM

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